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Compound of Interest
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Cat. No.: B1193092 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the off-

target kinase profile of M7583 (TL-895) in comparison to other Bruton's tyrosine kinase (BTK)

inhibitors. This guide provides a quantitative comparison, detailed experimental methodologies,

and visual representations of key concepts.

M7583, now known as TL-895, is a potent and highly selective second-generation, irreversible

inhibitor of Bruton's tyrosine kinase (BTK). Its selectivity is a critical attribute, as off-target

kinase inhibition by other BTK inhibitors, such as ibrutinib, has been associated with adverse

effects. This guide provides a comparative analysis of the off-target kinase profiles of M7583
and its key competitors, offering valuable insights for researchers in the field of kinase inhibitor

development.

Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target

inhibition can lead to unforeseen side effects, complicating clinical development and patient

treatment. M7583 has been designed to exhibit a more refined selectivity profile compared to

the first-generation BTK inhibitor, ibrutinib.

A comprehensive analysis of off-target profiles was conducted using the KINOMEscan™

platform, a widely accepted method for assessing kinase inhibitor selectivity. The following

table summarizes the off-target profiles of M7583 (TL-895), ibrutinib, and acalabrutinib, another

second-generation BTK inhibitor. The data is presented as the number of kinases inhibited by

more than 65% at a 1 µM concentration from a panel of 403 kinases.
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Compound Primary Target

Number of Off-
Target Hits
(>65%
Inhibition @
1µM)

Selectivity
Score (S-
score)

Key Off-
Targets (IC50
in nM)

M7583 (TL-895) BTK ~6[1] Not Available

ZAP-70, Blk (77),

Bmx (5), Txk

(62), Itk, SGK[1]

Ibrutinib BTK 98 0.02

TEC, EGFR,

ERBB2, JAK3,

ITK

Acalabrutinib BTK 2 Not Available
BMX, ERBB4,

TEC (<100)

Zanubrutinib BTK Not Available Not Available Not Available

Note: The data for M7583 off-targets is based on inhibition greater than 50% at 1µM as

reported in one study.[1] IC50 values for M7583 against Blk, Bmx, and Txk are from a separate

study.

As the data indicates, M7583 demonstrates a significantly cleaner off-target profile compared to

ibrutinib, with a substantially lower number of off-target kinases inhibited at a high

concentration. This heightened selectivity is a key differentiator and suggests a potentially

improved safety profile. Acalabrutinib also displays high selectivity.

Signaling Pathway Context
M7583 is an irreversible inhibitor that covalently binds to the Cysteine 481 residue in the ATP-

binding pocket of BTK. This action blocks the B-cell receptor (BCR) signaling pathway, which is

crucial for the proliferation and survival of malignant B-cells. The diagram below illustrates the

position of BTK within this pathway and the inhibitory action of M7583.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of

M7583 on BTK.

Experimental Protocols
The off-target kinase profiling data presented in this guide was generated using established

and validated in vitro kinase assays. The general principles of these assays are outlined below.

KINOMEscan™ Assay (DiscoverX)
The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures

the interaction of a test compound with a large panel of kinases.
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Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is

used to capture the kinase. The test compound competes with this immobilized ligand for

binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified

using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the

presence of the test compound indicates a stronger interaction.

Workflow:

Preparation: A panel of DNA-tagged kinases is prepared. The test compound (e.g., M7583)

is serially diluted.

Binding Competition: The kinases are incubated with the test compound and the immobilized

ligand.

Separation: The immobilized ligand-bound kinases are separated from the unbound kinases.

Quantification: The amount of bound kinase is determined by qPCR of the DNA tag.

Data Analysis: The results are typically expressed as the percentage of the control (vehicle-

treated) signal. A lower percentage indicates a higher degree of inhibition.
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Caption: General workflow of the KINOMEscan™ assay for kinase inhibitor profiling.
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Conclusion
The available data strongly suggests that M7583 (TL-895) possesses a superior kinase

selectivity profile compared to the first-generation BTK inhibitor ibrutinib. This characteristic is a

significant advantage in drug development, as it may translate to a better safety profile with

fewer off-target related adverse events. The use of standardized and comprehensive kinase

profiling assays, such as the KINOMEscan™ platform, is essential for the objective comparison

of inhibitor selectivity and for guiding the development of safer and more effective targeted

therapies. Further head-to-head studies with comprehensive quantitative data will continue to

refine our understanding of the comparative off-target profiles of these important therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [M7583 Off-Target Kinase Profile: A Comparative
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193092#m7583-off-target-kinase-profiling-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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